molecular formula C45H62N10O6 B549196 PMX 205 CAS No. 514814-49-4

PMX 205

Cat. No.: B549196
CAS No.: 514814-49-4
M. Wt: 839.0 g/mol
InChI Key: VATFHFJULBPYLM-ILOBPARPSA-N
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Description

PMX-205 is a cyclic hexapeptide that acts as a potent antagonist of the complement component 5a receptor (C5aR). This compound has shown significant potential in various scientific research fields due to its ability to modulate immune responses and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

PMX-205 is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The key steps include:

Industrial Production Methods

Industrial production of PMX-205 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

PMX-205 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized and reduced forms of PMX-205, as well as substituted derivatives with different functional groups .

Scientific Research Applications

PMX-205 has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and cyclization.

    Biology: Investigated for its role in modulating immune responses and inflammation.

    Medicine: Explored as a potential therapeutic agent for conditions like Alzheimer’s disease, colitis, and neuropathic pain.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

PMX-205 exerts its effects by binding to the complement component 5a receptor (C5aR), thereby blocking the interaction between C5a and its receptor. This inhibition prevents the activation of downstream signaling pathways involved in inflammation and immune responses. The molecular targets include C5aR, and the pathways involved are primarily related to immune modulation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PMX-205

PMX-205 stands out due to its higher in vivo efficacy and stability, making it a more promising candidate for therapeutic applications. Its ability to penetrate the brain and reduce neuroinflammation further distinguishes it from other similar compounds .

Biological Activity

PMX 205 is a cyclic hexapeptide that acts as a potent antagonist of the complement C5a receptor (C5aR1). Its biological activity has garnered attention due to its potential therapeutic applications in various inflammatory and neurodegenerative diseases. This article explores the pharmacological properties, mechanisms of action, and relevant case studies demonstrating the efficacy of this compound.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. A study conducted on mice revealed the following key pharmacokinetic parameters:

  • Administration Routes : this compound was administered via intravenous (i.v.), intraperitoneal (i.p.), subcutaneous (s.c.), and oral (p.o.) routes.
  • Half-Life : The elimination half-life was approximately 20 minutes for both PMX 53 and this compound, with this compound exhibiting a faster distribution half-life than PMX 53.
  • Bioavailability : this compound demonstrated superior bioavailability compared to PMX 53:
    • Oral: ~23% for this compound vs. ~9% for PMX 53
    • Subcutaneous: >90% for this compound vs. ~85% for PMX 53
  • CNS Penetration : this compound showed enhanced ability to penetrate the central nervous system (CNS), making it a candidate for treating neurological disorders .

Table 1: Pharmacokinetic Parameters of this compound

Administration RouteBioavailability (%)Elimination Half-Life (min)
IntravenousN/A~20
Intraperitoneal~60N/A
Subcutaneous>90N/A
Oral~23N/A

This compound functions primarily as a noncompetitive inhibitor of C5aR1, which plays a significant role in mediating inflammatory responses. The inhibition of this receptor can lead to:

  • Reduced Inflammation : In models of experimental colitis, this compound ameliorated inflammation by inhibiting C5a-mediated pathways .
  • Neuroprotection : In models of Alzheimer's disease, this compound reduced amyloid plaque formation and hyperphosphorylated tau levels, suggesting a neuroprotective effect .

Alzheimer's Disease Model

In a study utilizing the Tg2576 mouse model of Alzheimer's disease, treatment with this compound resulted in:

  • Reduction in Amyloid Plaques : A significant decrease in fibrillar amyloid deposits was observed, with a reduction of approximately 44% in thioflavine reactivity compared to untreated controls (p < 0.0006).
  • Decreased Hyperphosphorylated Tau : The levels of hyperphosphorylated tau were reduced by 69% , indicating decreased neurodegeneration .

Amyotrophic Lateral Sclerosis (ALS) Model

In the hSOD1 G93A mouse model of ALS, administration of this compound led to:

  • Improved Grip Strength : Enhanced hindlimb grip strength was noted, along with slowed disease progression.
  • Neuroprotective Effects : The treatment contributed to better overall motor function and cognitive outcomes .

Inflammatory Response in Allergic Models

In models of allergic inflammation induced by ovalbumin (OVA), this compound treatment showed:

  • Decreased Cytokine Production : While not statistically significant, there was a trend towards reduced IL-4 and IL-5 levels in bronchoalveolar lavage fluid, suggesting potential utility in managing allergic responses .

Properties

IUPAC Name

N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H62N10O6/c46-45(47)49-24-9-18-34-40(57)48-23-10-19-35(51-39(56)22-21-29-12-3-1-4-13-29)44(61)55-25-11-20-38(55)43(60)54-36(26-30-14-5-2-6-15-30)41(58)53-37(42(59)52-34)27-31-28-50-33-17-8-7-16-32(31)33/h1,3-4,7-8,12-13,16-17,28,30,34-38,50H,2,5-6,9-11,14-15,18-27H2,(H,48,57)(H,51,56)(H,52,59)(H,53,58)(H,54,60)(H4,46,47,49)/t34-,35-,36+,37-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATFHFJULBPYLM-ILOBPARPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2C(=O)NC(C(=O)NC(C(=O)NCCCC(C(=O)N3CCCC3C(=O)N2)NC(=O)CCC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCCC[C@@H](C(=O)N3CCC[C@H]3C(=O)N2)NC(=O)CCC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H62N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

839.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514814-49-4
Record name PMX-205
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0514814494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PMX 205
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PMX-205
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC25O3L7KZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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